molecular formula C13H11ClN2O3 B13444727 3-Chloro-2-nitro p-Anisidine

3-Chloro-2-nitro p-Anisidine

Cat. No.: B13444727
M. Wt: 278.69 g/mol
InChI Key: KPXMOHMQCLQOJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-nitro p-Anisidine is an organic compound with the molecular formula C7H7ClN2O3 It is a derivative of p-Anisidine, characterized by the presence of a chlorine atom and a nitro group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-nitro p-Anisidine typically involves the nitration of p-Anisidine followed by chlorination. The nitration process introduces a nitro group into the aromatic ring, while the chlorination step adds a chlorine atom. The reaction conditions often require the use of concentrated nitric acid and sulfuric acid for nitration, and a suitable chlorinating agent such as thionyl chloride or phosphorus pentachloride for chlorination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-nitro p-Anisidine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

    Reduction: 3-Chloro-2-amino p-Anisidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.

Scientific Research Applications

3-Chloro-2-nitro p-Anisidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-nitro p-Anisidine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chlorine atom can participate in substitution reactions, modifying the compound’s activity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-2-nitro p-Anisidine is unique due to the specific positioning of the chlorine and nitro groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

Molecular Formula

C13H11ClN2O3

Molecular Weight

278.69 g/mol

IUPAC Name

3-chloro-N-(4-methoxyphenyl)-2-nitroaniline

InChI

InChI=1S/C13H11ClN2O3/c1-19-10-7-5-9(6-8-10)15-12-4-2-3-11(14)13(12)16(17)18/h2-8,15H,1H3

InChI Key

KPXMOHMQCLQOJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C(=CC=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.